9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that features a purine core substituted with ethoxyphenyl, thiophenyl, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cross-coupling steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the purine core can be reduced to form alcohols.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-ethoxyphenyl)-8-oxo-2-(furan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
The unique combination of the ethoxyphenyl and thiophenyl groups in 9-(2-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide provides distinct electronic and steric properties that can enhance its biological activity and selectivity compared to similar compounds .
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-2-26-11-7-4-3-6-10(11)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-8-5-9-27-12/h3-9H,2H2,1H3,(H2,19,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZDKVQVVORHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.